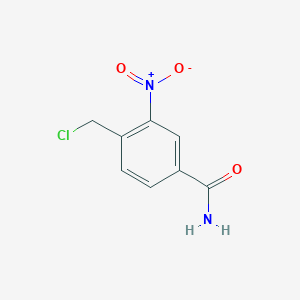

![molecular formula C9H12ClNO2S B2983780 Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride CAS No. 93851-19-5](/img/structure/B2983780.png)

Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

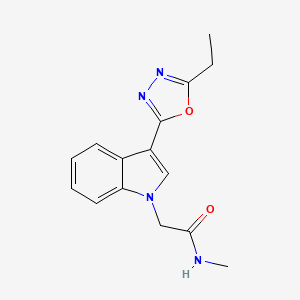

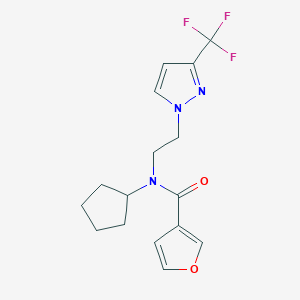

“Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H10ClNS and a molecular weight of 175.679 .

Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydrothieno[3,2-c]pyridine core, which is a bicyclic structure with a sulfur atom in one of the rings . The molecule also contains a carboxylate group attached to the pyridine ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in water and should be stored under an inert gas (nitrogen or argon) at 2-8°C .科学的研究の応用

Chemical Synthesis and Functionalization

Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride serves as a versatile intermediate in organic synthesis, particularly in the creation of heterocyclic compounds that have various applications in medicinal chemistry and material science. For instance, it has been employed in the phosphine-catalyzed [4 + 2] annulation reactions, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and diastereoselectivities (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). Additionally, its transformations have led to the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, indicating its utility in expanding the chemical space of bioactive compounds (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).

Novel Molecule Development

Research indicates that this compound is foundational in developing new molecules with potential anti-inflammatory properties. This is based on the synthesis and characterization of derivatives and analogs aiming at novel therapeutic agents (Gerard P. Moloney, 2001). Such efforts underscore the compound's role in addressing inflammatory diseases through chemical innovation.

Heterocyclic Chemistry Contributions

The compound is instrumental in generating diverse heterocyclic architectures, illustrating its significance in the broader context of synthetic organic chemistry and drug discovery. Studies have demonstrated its application in creating thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations, highlighting its adaptability in forming complex molecules (R. Calhelha, M. Queiroz, 2010). These contributions are pivotal for developing novel compounds with potential applications in pharmaceuticals and materials science.

Antimicrobial and Biological Activity Exploration

This compound and its derivatives have been synthesized and evaluated for various biological activities, including antimicrobial effects. This underscores the potential of such compounds as lead molecules for future drug development, considering their activity in different models (J. Sangshetti, A. Zambare, F. Khan, I. Gonjari, Z. Zaheer, 2014). The exploration of biological activities is crucial for identifying new therapeutic agents against various microbial infections.

Safety and Hazards

The compound is classified as potentially hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .

作用機序

Target of Action

Similar compounds have been found to inhibit cancer cell growth by binding to the colchicine site of tubulin .

Mode of Action

It’s suggested that similar compounds exert strong inhibition of tubulin polymerization . This interaction with tubulin disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, thereby inhibiting cell division and growth.

Result of Action

Similar compounds have been found to inhibit cancer cell growth with ic 50 values ranging from 25 to 440 nm against a panel of four cancer cell lines .

Action Environment

It’s noted that the compound should be stored in an inert atmosphere at 2-8°c .

特性

IUPAC Name |

methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c1-12-9(11)8-6-3-5-13-7(6)2-4-10-8;/h3,5,8,10H,2,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCDAKLEZAZUGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(CCN1)SC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

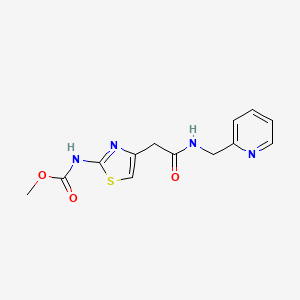

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2983699.png)

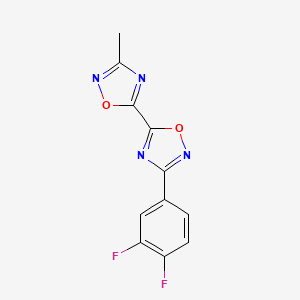

![N-(5-chloro-2-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2983704.png)

![2-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2983712.png)